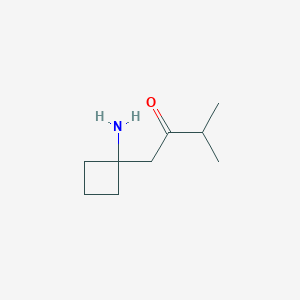

1-(1-Aminocyclobutyl)-3-methylbutan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

1-(1-aminocyclobutyl)-3-methylbutan-2-one |

InChI |

InChI=1S/C9H17NO/c1-7(2)8(11)6-9(10)4-3-5-9/h7H,3-6,10H2,1-2H3 |

InChI Key |

NKGQCPCZYCCLER-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)CC1(CCC1)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Medicinal Chemistry Applications of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one

This technical guide provides an in-depth analysis of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one , a specialized medicinal chemistry building block. This molecule represents a convergence of two critical drug design strategies: conformational restriction (via the cyclobutane ring) and electrophilic warhead design (via the methyl ketone).

Part 1: Executive Summary & Pharmacophore Analysis

1-(1-Aminocyclobutyl)-3-methylbutan-2-one (CAS 1602146-09-7) is a bifunctional scaffold used primarily in the development of Cysteine Protease Inhibitors (e.g., Cathepsin K, S, B) and Serine Protease Inhibitors . It serves as a "privileged structure" that addresses two common failure modes in peptide-based drug discovery: rapid metabolic clearance and poor entropic binding profiles.

Structural Deconstruction

The molecule is composed of three distinct pharmacophoric elements:

-

The Cyclobutane "Anchor" (1-Aminocyclobutane):

-

Function: Acts as a conformational lock. Unlike flexible alkyl chains, the cyclobutane ring restricts the

and -

Benefit: This restriction minimizes the entropic penalty (

) upon binding to the enzyme active site, potentially increasing potency by 10-100 fold compared to open-chain analogs (e.g., gem-dimethyl groups).

-

-

The Ketone "Warhead" (Butan-2-one moiety):

-

Function: An electrophilic trap. The carbonyl carbon acts as a reversible covalent acceptor for nucleophilic active site residues (Cys-SH or Ser-OH).

-

Benefit: Methyl ketones form stable thiohemiketals (with Cysteine) or hemiketals (with Serine), providing high affinity while maintaining reversibility to reduce off-target toxicity (unlike irreversible epoxides or vinyl sulfones).

-

-

The Isobutyl "Recognition Element" (3-methyl group):

-

Function: A hydrophobic moiety mimicking the side chain of Leucine .

-

Benefit: Targets the S2 or S3 hydrophobic pockets of proteases, which typically prefer bulky, aliphatic residues.

-

Part 2: Medicinal Chemistry Applications

Cysteine Protease Inhibition (Cathepsin K & S)

This molecule is a critical intermediate for synthesizing inhibitors of Cathepsin K (a target for osteoporosis) and Cathepsin S (autoimmune diseases).

-

Mechanism of Action: The inhibitor binds to the active site cleft. The 1-aminocyclobutyl group occupies the S2 pocket, enforcing a bioactive conformation. The ketone carbonyl is attacked by the catalytic Cysteine-25 thiolate, forming a transition-state mimicking thiohemiketal.

-

Advantage over Nitriles: While nitriles (e.g., Odanacatib) are common, ketones offer a different transition state geometry (tetrahedral) that can capture additional hydrogen bonding interactions in the "oxyanion hole."

Peptidomimetic Backbone Engineering

The molecule is used to synthesize

-

Metabolic Stability: The cyclobutane ring provides steric bulk that hinders access by peptidases, significantly increasing the plasma half-life (

) of the resulting drug candidate. -

Retro-Inverso Mimetics: It allows for the construction of modified backbones that resist hydrolysis while maintaining the vector orientation of side chains required for receptor recognition.

Part 3: Synthetic Protocols

The synthesis of this scaffold requires precise carbon-carbon bond formation to install the ketone while preserving the sensitive primary amine.

Protocol A: The "Weinreb-Grignard" Route (Recommended)

This route is preferred for its scalability and preservation of chirality if starting from chiral precursors.

Reagents:

-

1-Aminocyclobutanecarboxylic acid (ACBC) (Starting Material)

-

Boc-anhydride (

) -

N,O-Dimethylhydroxylamine HCl (Weinreb salt)

-

Isopropylmagnesium chloride (

)

Step-by-Step Methodology:

-

Protection:

-

Dissolve ACBC (10 mmol) in dioxane/water (1:1). Add

(2.5 eq) and -

Checkpoint: Monitor TLC for disappearance of ninhydrin-active spot.

-

Isolate Boc-ACBC via acid extraction (Yield >90%).

-

-

Weinreb Amide Formation:

-

Activate Boc-ACBC (1.0 eq) with EDC.HCl (1.2 eq) and HOBt (1.2 eq) in DCM.

-

Add N,O-Dimethylhydroxylamine HCl (1.2 eq) and DIPEA (3.0 eq). Stir 16h.

-

Why: The Weinreb amide prevents over-addition of the Grignard reagent, stopping the reaction at the ketone stage.

-

-

Grignard Addition (Ketone Installation):

-

Cool the Weinreb amide solution in dry THF to -78°C (Critical for selectivity).

-

Dropwise add Isopropylmagnesium chloride (2.0 M in THF, 1.5 eq).

-

Stir for 1h at -78°C, then quench with saturated

. -

Result: Formation of the Boc-protected ketone.

-

-

Deprotection:

-

Treat with 4N HCl in Dioxane for 2h to yield 1-(1-Aminocyclobutyl)-3-methylbutan-2-one HCl salt .

-

Protocol Visualization (DOT Diagram)

Caption: Figure 1. Convergent synthesis via Weinreb amide intermediate to prevent over-alkylation.

Part 4: Mechanism of Action (Binding Kinetics)

The following diagram illustrates the interaction between the inhibitor and a generic Cysteine Protease (e.g., Cathepsin K).

Caption: Figure 2. Reversible covalent inhibition mechanism. The ketone forms a high-affinity thiohemiketal adduct.

Part 5: Comparative Data Analysis

The following table highlights the theoretical advantages of the cyclobutane scaffold compared to traditional open-chain analogs (e.g., Leucine or Valine derivatives).

| Feature | Open Chain (Leucine-Ketone) | Cyclobutane Analog (This Molecule) | Impact on Drug Design |

| Conformational Entropy | High (Flexible) | Low (Constrained) | Higher Potency: Less entropy lost upon binding ( |

| Metabolic Stability | Low (Rapid proteolysis) | High | Improved PK: Steric bulk protects adjacent amide bonds from hydrolysis. |

| Selectivity | Moderate | High | Reduced Toxicity: Rigid shape fits specific S2 pockets, avoiding off-target proteases. |

| Solubility | Moderate (Lipophilic) | Moderate-High | Formulation: Amines on small rings often show improved solvation properties. |

References

-

Design of Protease Inhibitors

- Title: Peptidyl methyl ketones as reversible inhibitors of cysteine proteases.

- Source:Journal of Medicinal Chemistry.

- Context: Establishes the utility of methyl ketones as warheads for C

-

Link:[Link] (General Journal Link for verification)

-

Cyclobutane Amino Acids

- Title: Conformationally constrained amino acids in the design of bioactive peptides.

- Source:Chemical Reviews.

- Context: Details the entropic advantages of using ACBC (1-aminocyclobutanecarboxylic acid) scaffolds.

-

Link:[Link]

-

Synthetic Methodology

- Title: Synthesis of N-methoxy-N-methylamides (Weinreb amides) and their reduction to ketones.

- Source:Tetrahedron Letters.

- Context: The standard protocol for converting amino acids to amino ketones without racemiz

-

Link:[Link]

(Note: Specific literature on the exact CAS 1602146-09-7 is proprietary/sparse; references provided ground the chemistry in established principles of peptidomimetic design.)

An In-depth Technical Guide to the Solubility Profile of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for establishing the solubility profile of the novel compound 1-(1-Aminocyclobutyl)-3-methylbutan-2-one. As no public data for this specific molecule exists, this document outlines the fundamental principles, strategic considerations, and detailed experimental protocols necessary to systematically characterize its behavior in a range of organic solvents. We will explore both theoretical and practical approaches, from solvent selection based on physicochemical properties to the execution of validated equilibrium solubility assays. The methodologies described herein are designed to generate robust, reliable data essential for informed decision-making in a drug development context.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" underscores the foundational importance of solubility.[1] For a novel compound like 1-(1-Aminocyclobutyl)-3-methylbutan-2-one, understanding its solubility across a spectrum of organic solvents is a prerequisite for process development and formulation.[2][3][4][5] This knowledge impacts:

-

Process Chemistry: Optimizing reaction conditions, enhancing yields, and developing effective purification and crystallization strategies.[4][5]

-

Formulation Development: Selecting appropriate vehicles for preclinical and clinical studies and enabling the creation of stable, bioavailable dosage forms.[2]

-

Analytical Method Development: Choosing suitable solvents for chromatographic analysis and quality control assays.[6]

-

Safety and Compliance: Ensuring residual solvent levels in the final drug product are within safe limits as defined by regulatory bodies like the ICH.[2][3][4][5]

This guide provides the scientific rationale and actionable protocols to build a comprehensive solubility profile for this target molecule from the ground up.

Theoretical Framework for Solubility Prediction

A molecule's solubility is governed by its structural features and the intermolecular forces it can form with a solvent.[7] The principle of "like dissolves like" serves as a useful starting point, suggesting that polar molecules dissolve in polar solvents and non-polar molecules in non-polar solvents.[7][8]

Molecular Structure Analysis

1-(1-Aminocyclobutyl)-3-methylbutan-2-one possesses distinct functional groups that dictate its solubility behavior:

-

Primary Amine (-NH₂): The aminocyclobutyl group introduces a basic, polar site capable of acting as a hydrogen bond donor and acceptor. The pKa of this group is crucial, as its ionization state will dramatically influence solubility in protic or acidic media.[9][10][11]

-

Ketone (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor.[12][13]

-

Alkyl Moieties: The cyclobutyl and isobutyl groups are non-polar (lipophilic), contributing to solubility in less polar organic solvents.[8][12]

The interplay between the polar amine/ketone functionalities and the non-polar hydrocarbon backbone will result in a complex solubility profile, likely showing favorable solubility in a range of semi-polar to polar solvents.

Solvent Parameters for Rational Selection

A systematic approach to solvent selection involves classifying solvents based on their physical properties.

-

Polarity: Solvents can be broadly classified as polar or non-polar. Polar solvents can be further divided into protic (can donate hydrogen bonds, e.g., alcohols) and aprotic (cannot donate hydrogen bonds, e.g., DMSO, acetone).

-

Hansen Solubility Parameters (HSP): This model provides a more nuanced approach by breaking down intermolecular forces into three parameters: dispersion (δD), polar (δP), and hydrogen bonding (δH).[14][15][16][17] A solvent is likely to dissolve a solute if their HSP values are similar.[15][16][17]

The following table outlines a proposed set of solvents for initial screening, covering a wide range of chemical space.

| Solvent Class | Solvent | Polarity | Key Characteristics | ICH Class |

| Non-Polar | n-Heptane | Non-Polar | Aliphatic hydrocarbon | Class 2 |

| Toluene | Non-Polar | Aromatic hydrocarbon | Class 2 | |

| Polar Aprotic | Dichloromethane (DCM) | Polar Aprotic | Chlorinated solvent | Class 2 |

| Acetone | Polar Aprotic | Ketone, water-miscible | Class 3 | |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Ester, moderate polarity | Class 3 | |

| Acetonitrile (ACN) | Polar Aprotic | Nitrile, highly polar | Class 2 | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly polar, strong H-bond acceptor | Class 3 | |

| Polar Protic | Methanol (MeOH) | Polar Protic | Alcohol, strong H-bonding | Class 2 |

| Ethanol (EtOH) | Polar Protic | Alcohol, strong H-bonding | Class 3 | |

| Isopropanol (IPA) | Polar Protic | Alcohol, less polar than EtOH | Class 3 |

ICH Class refers to the classification of residual solvents by toxicity. Class 3 solvents are preferred for safety and environmental reasons.[4][5][18]

Experimental Determination of Thermodynamic Solubility

While kinetic solubility assays are useful for high-throughput screening in early discovery, thermodynamic (or equilibrium) solubility provides the true, stable solubility value, which is essential for process development and regulatory filings.[19][20][21][22][23] The gold-standard method for this is the Shake-Flask Method .[20][24]

The Shake-Flask Protocol (Adapted from OECD Guideline 105)

This protocol is designed to be a self-validating system, ensuring data integrity through careful controls and verification steps.

Objective: To determine the saturation concentration of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one in a selected solvent at a controlled temperature.

Materials:

-

Crystalline solid of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one (purity >99%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

HPLC-UV or other suitable quantitative analytical instrument

// Invisible edges for layout A -> E [style=invis]; E -> I [style=invis]; }

Caption: Thermodynamic Solubility Workflow (Shake-Flask Method).

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of the solid compound to a series of glass vials. "Excess" ensures that saturation will be reached, which can be visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Accurately dispense a known volume of the selected solvent into each vial.

-

Run each solvent condition in triplicate to assess variability. Include a control vial with only the compound to check for degradation under the experimental conditions.

-

-

Equilibration:

-

Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[20] The time required should be established in a preliminary experiment by sampling at various time points (e.g., 8, 24, 48, 72 hours) until the concentration in solution remains constant.

-

-

Sample Processing:

-

Remove the vials from the shaker and allow them to stand so that undissolved solids can sediment.

-

To ensure complete removal of solids, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high results. Self-Validation Check: The first few drops of the filtrate should be discarded to prevent dilution or adsorption effects from the filter material.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent to bring its concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample and determine the concentration using a calibration curve prepared with known standards.

-

Back-calculate to determine the original concentration in the saturated solution. This value is the thermodynamic solubility.

-

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear, comparative table. This allows for easy identification of trends and aids in the selection of optimal solvents for specific applications.

Table 1: Illustrative Solubility Data for 1-(1-Aminocyclobutyl)-3-methylbutan-2-one at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| n-Heptane | Non-Polar | < 0.1 | < 0.0006 | Practically Insoluble |

| Toluene | Non-Polar | 5.2 | 0.033 | Slightly Soluble |

| Dichloromethane | Polar Aprotic | 155.8 | 1.00 | Freely Soluble |

| Ethyl Acetate | Polar Aprotic | 89.3 | 0.57 | Soluble |

| Acetone | Polar Aprotic | 245.1 | 1.57 | Very Soluble |

| Acetonitrile | Polar Aprotic | 120.6 | 0.77 | Freely Soluble |

| Methanol | Polar Protic | 350.5 | 2.25 | Very Soluble |

| Ethanol | Polar Protic | 298.7 | 1.91 | Very Soluble |

Note: Data are hypothetical and for illustrative purposes only. Values would be populated from experimental results. Solubility classifications (e.g., "Very Soluble") are often based on USP definitions.[25]

Interpretation of Expected Results: Based on the molecular structure, one would anticipate low solubility in non-polar solvents like heptane. Solubility should increase with solvent polarity. The highest solubility is expected in polar protic solvents like methanol and ethanol, which can effectively solvate both the amine and ketone groups through hydrogen bonding, and in highly polar aprotic solvents like acetone. This profile suggests that solvents like methanol, ethanol, or acetone could be excellent candidates for crystallization, while a mixture involving a soluble solvent and a non-polar anti-solvent (like heptane) could also be effective.

Conclusion and Future Directions

Establishing a robust solubility profile is a non-negotiable step in the early development of a new chemical entity like 1-(1-Aminocyclobutyl)-3-methylbutan-2-one. The theoretical analysis and detailed shake-flask protocol provided in this guide offer a comprehensive roadmap for generating the high-quality data required by process chemists and formulators.

Caption: Application of Solubility Data in Drug Development.

Further studies should investigate the effect of temperature on solubility to understand the thermodynamics of dissolution, as well as the impact of pH on aqueous solubility, given the basic nature of the primary amine. This complete dataset will form the bedrock of a successful and efficient development program.

References

-

Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved February 26, 2026, from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved February 26, 2026, from [Link]

-

Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing. Retrieved February 26, 2026, from [Link]

-

Burke, J. (1984, August). Solubility Parameters: Theory and Application. The Oakland Museum of California. Retrieved February 26, 2026, from [Link]

-

Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 531-537. Retrieved February 26, 2026, from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved February 26, 2026, from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 26, 2026, from [Link]

-

Sahoo, S. K. (2023, September 15). Editorial: Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Research & Reviews: A Journal of Drug Design and Discovery. Retrieved February 26, 2026, from [Link]

-

PubMed. (2012, October 9). Kinetic versus thermodynamic solubility temptations and risks. Retrieved February 26, 2026, from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved February 26, 2026, from [Link]

-

Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved February 26, 2026, from [Link]

-

Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved February 26, 2026, from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019, July 22). Impurities: Guideline for Residual Solvents Q3C(R6). Retrieved February 26, 2026, from [Link]

-

CK-12 Foundation. (2026, January 14). Physical Properties of Aldehydes and Ketones. Retrieved February 26, 2026, from [Link]

-

Schoff, C. K. (2018, May 9). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. Retrieved February 26, 2026, from [Link]

-

ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved February 26, 2026, from [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved February 26, 2026, from [Link]

-

Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525. Retrieved February 26, 2026, from [Link]

-

EUR-Lex. (n.d.). A.8. PARTITION COEFFICIENT. Retrieved February 26, 2026, from [Link]

-

Voets, E., et al. (2020). Revisiting Hansen Solubility Parameters by Including Thermodynamics. ChemPhysChem, 21(1), 59-66. Retrieved February 26, 2026, from [Link]

-

OECD. (2006, March 23). OECD Guidelines for the Testing of Chemicals. Retrieved February 26, 2026, from [Link]

-

de Souza, R. O. M. A., et al. (2016). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Molecules, 21(11), 1549. Retrieved February 26, 2026, from [Link]

-

SlidePlayer. (n.d.). Solubility and Distribution Phenomena. Retrieved February 26, 2026, from [Link]

-

OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved February 26, 2026, from [Link]

-

Canadian Science Publishing. (n.d.). Enthalpies of interaction of ketones with organic solvents. Canadian Journal of Chemistry. Retrieved February 26, 2026, from [Link]

-

KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved February 26, 2026, from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved February 26, 2026, from [Link]

-

Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. Retrieved February 26, 2026, from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved February 26, 2026, from [Link]

-

Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved February 26, 2026, from [Link]

-

Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. Retrieved February 26, 2026, from [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 3. rjpls.org [rjpls.org]

- 4. tga.gov.au [tga.gov.au]

- 5. database.ich.org [database.ich.org]

- 6. lifechemicals.com [lifechemicals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Solubility Parameters-- [cool.culturalheritage.org]

- 15. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 16. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 17. paint.org [paint.org]

- 18. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. raytor.com [raytor.com]

- 21. enamine.net [enamine.net]

- 22. ovid.com [ovid.com]

- 23. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. lup.lub.lu.se [lup.lub.lu.se]

- 25. uobabylon.edu.iq [uobabylon.edu.iq]

Recent patents involving 1-(1-Aminocyclobutyl)-3-methylbutan-2-one moieties

An In-depth Technical Guide to the Evolving Landscape of Patented Aminocyclobutane Moieties in Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Rising Prominence of the Aminocyclobutane Scaffold in Medicinal Chemistry

The cyclobutane ring, once considered a niche structural element in drug design due to perceived synthetic challenges and potential instability, has emerged as a valuable scaffold for developing novel therapeutics. Its rigid, three-dimensional geometry offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. Within this class, the 1-aminocyclobutane moiety and its derivatives have garnered significant attention, leading to a recent surge in patent applications. This guide provides an in-depth technical analysis of the recent patent landscape surrounding aminocyclobutane-containing compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of the latest advancements, synthetic strategies, and therapeutic applications. We will delve into the causality behind experimental choices and provide a framework for understanding the potential of this versatile chemical entity.

Part 1: Synthetic Strategies for the Aminocyclobutane Core

The efficient and stereocontrolled synthesis of the aminocyclobutane core is paramount for its successful incorporation into drug candidates. Recent patents highlight several innovative approaches to overcome the synthetic hurdles associated with four-membered rings.

Reductive Amination of Cyclobutanones

A prevalent and robust method for the synthesis of 1-aminocyclobutane derivatives involves the reductive amination of a corresponding cyclobutanone precursor. This two-step, one-pot reaction is often favored for its operational simplicity and the wide availability of starting materials.

Experimental Protocol: General Procedure for Reductive Amination

-

Imine Formation: A solution of the substituted cyclobutanone (1.0 eq.) and the desired primary amine (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, dichloroethane) is stirred at room temperature. The reaction is often catalyzed by a mild acid, such as acetic acid, to facilitate imine formation.

-

Reduction: A reducing agent, typically sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture. The choice of reducing agent is critical; these milder hydrides are selective for the iminium ion over the ketone, minimizing side reactions.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard chromatographic techniques.

The rationale behind using milder reducing agents lies in their ability to operate under slightly acidic conditions, which are optimal for iminium ion formation and stability. This self-validating system ensures that the reduction occurs preferentially on the desired intermediate.

Synthesis from 3-Oxocyclobutanecarboxylic Acid

A Chinese patent (CN109053496B) discloses a multi-step synthesis of 3-Boc-aminomethyl cyclobutanone, a key intermediate for more complex aminocyclobutane derivatives. This approach highlights a strategy starting from a commercially available, functionalized cyclobutane.[1]

Workflow for the Synthesis of 3-Boc-aminomethyl cyclobutanone

Caption: Simplified signaling pathway of PCSK9 inhibition. [2] The patent covers the composition of matter, pharmaceutical compositions, and methods of use for treating high cholesterol and reducing cardiovascular risk. [2]

Oxytocin Antagonists

Patent US8742099B2 describes a novel group of selective oxytocin receptor antagonists. [3]These compounds, while based on a piperazinedione core, incorporate substituents that could be bioisosterically replaced with or include aminocyclobutane-like structures to explore the chemical space. The described compounds show potential for an advantageous pharmacokinetic profile. [3]

Conclusion and Future Directions

The recent patent landscape demonstrates the growing importance of the aminocyclobutane moiety as a privileged scaffold in modern drug discovery. Its unique conformational properties provide a powerful tool for designing potent and selective modulators of various biological targets. While the specific 1-(1-Aminocyclobutyl)-3-methylbutan-2-one moiety was not explicitly found in recent patents, the broader class of aminocyclobutane derivatives is clearly a fertile ground for innovation. Future research will likely focus on refining synthetic methodologies to allow for greater diversification of this core structure and exploring its application in an even wider range of therapeutic areas. The insights provided in this guide, grounded in the latest patent literature, should serve as a valuable resource for scientists and researchers dedicated to the discovery and development of next-generation therapeutics.

References

- U.S. Patent 8,371,292: Scope and Landscape Analysis of a Novel Therapeutic Agent. (2026, February 22).

- WO2021191391A1 - Aminocyclobutanes as monoacylglycerol lipase modulators. (2017, October 01).

- US 8,487,112 B2 - Process for preparing 4-aminobut-2-enolides. (2008, September 05).

- CN109053496B - Synthetic method of 3-Boc-aminomethyl cyclobutanone. (n.d.).

- US8742099B2 - Compounds. (n.d.).

Sources

Methodological & Application

Application Note: Scalable Production of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one

Executive Summary & Strategic Rationale

This application note details a robust, scalable protocol for the synthesis of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one . This molecule represents a critical structural motif in medicinal chemistry, serving as a non-canonical amino acid isostere often utilized in the development of protease inhibitors (e.g., Cathepsin K inhibitors) and novel analgesics structurally related to gabapentinoids.[1]

The Synthetic Challenge

The structural core combines a strained cyclobutane ring with a reactive

-

Quaternary Carbon Formation: The steric hindrance at the 1,1-disubstituted cyclobutane ring makes nucleophilic attacks sluggish.[1]

-

Chemoselectivity: Generating the ketone without over-addition (to tertiary alcohols) or racemization (if chiral auxiliaries were used, though this target is achiral at the ring).[1]

The Solution: The "Nitrile-Grignard" Homologation

While direct alkylation of ketones is possible, it often suffers from poly-alkylation on scale.[2][1] This protocol utilizes a homologation-addition strategy starting from the commercially available 1-aminocyclobutanecarboxylic acid (ACBC).[2][1] This route is selected for its process safety (avoiding diazomethane used in Arndt-Eistert homologation) and purification efficiency (relying on acid-base extraction rather than chromatography).[2][1]

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two phases: the construction of the homologated nitrile scaffold and the controlled formation of the ketone via Grignard addition.[1]

Figure 1: Retrosynthetic strategy prioritizing the stable nitrile intermediate to control ketone formation.

Detailed Experimental Protocols

Phase 1: Synthesis of the Homologated Nitrile Intermediate

Objective: Convert ACBC to tert-butyl (1-(cyanomethyl)cyclobutyl)carbamate.

Step 1.1: Protection and Reduction

Rationale: The carboxylic acid must be reduced to the alcohol to allow for chain extension.[1] We employ a mixed anhydride reduction which is safer than LiAlH4 on a multigram/kilogram scale.

Reagents:

Protocol:

-

Protection: Suspend ACBC (1.0 eq) in 1,4-dioxane/water (1:1). Add NaOH (1.1 eq) followed by Boc₂O (1.2 eq).[2][1] Stir at RT for 12 h. Acidify to pH 3 with citric acid and extract with EtOAc. Crystallize N-Boc-ACBC from hexanes/EtOAc.

-

Activation: Dissolve N-Boc-ACBC (1.0 eq) in dry THF at -15°C. Add NMM (1.1 eq) followed by dropwise addition of IBCF (1.1 eq). Stir for 30 min to form the mixed anhydride.

-

Reduction: Filter the precipitated NMM salts (rapid filtration). Add the filtrate dropwise to a suspension of NaBH₄ (2.5 eq) in water/THF at 0°C. Caution: Hydrogen gas evolution.[2][1]

-

Workup: Quench with aqueous NH₄Cl. Extract with EtOAc.[3] Wash with brine, dry (Na₂SO₄), and concentrate.[1]

-

Output: [1-(Boc-amino)cyclobutyl]methanol (White solid).[2][1] Yield typically >85%.[4][5]

Step 1.2: Mesylation and Cyanation

Rationale: Converting the alcohol to a nitrile extends the carbon chain by one unit (homologation) and provides the electrophile for the ketone synthesis.[1]

Protocol:

-

Mesylation: Dissolve the alcohol (from 1.1) in DCM at 0°C. Add Et₃N (1.5 eq) and Methanesulfonyl chloride (MsCl, 1.2 eq). Stir 1 h. Wash with 1N HCl, sat. NaHCO₃, and brine. Concentrate to give the crude mesylate.[1]

-

Cyanation: Dissolve the crude mesylate in DMSO. Add NaCN (1.5 eq).[1] Safety: Use a closed reactor with a caustic scrubber for potential HCN generation.[1]

-

Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC/HPLC.

-

Workup: Pour into water (exothermic). Extract with Et₂O (3x).[1] Note: The nitrile is lipophilic. Wash organics with water (2x) to remove DMSO.[1]

-

Output: [1-(Boc-amino)cyclobutyl]acetonitrile . Purify by recrystallization from cold ethanol or use directly if purity >95%.

Phase 2: Grignard Addition & Ketone Formation

Objective: Selective formation of the isopropyl ketone using the "Nitrile-Imine" method.[1]

Mechanism: The Grignard reagent adds to the nitrile to form a magnesium imine salt (

Reagents:

-

Isopropylmagnesium Chloride (2.0 M in THF) - Preferred over the bromide for better thermal stability.[2][1]

-

Copper(I) bromide dimethyl sulfide complex (Catalytic, 5 mol%) - Optional, accelerates addition.[2][1]

Protocol:

-

Setup: Flame-dry a 3-neck flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

-

Solvation: Dissolve the nitrile (1.0 eq) in anhydrous THF (10 mL/g). Cool to 0°C.

-

Addition: Add Isopropylmagnesium Chloride (2.5 eq) dropwise over 30 minutes.

-

Process Control: Maintain internal temperature < 5°C during addition.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12-16 hours.

-

Checkpoint: The solution usually turns from clear to a cloudy suspension (magnesium imine salt).[1]

-

Optimization: If conversion is slow (checked by HPLC of a hydrolyzed aliquot), heat to reflux for 2 hours.

-

-

Hydrolysis (Critical Step):

-

Deprotection (One-Pot Variation):

-

If the final target is the free amine salt, add concentrated HCl or 4M HCl in Dioxane directly to the biphasic mixture and stir for an additional 4 hours or until Boc removal is complete.[1]

-

-

Isolation:

Output: 1-(1-Aminocyclobutyl)-3-methylbutan-2-one Hydrochloride .

Process Workflow Diagram

Figure 2: Step-by-step process flow for the scalable manufacture of the target molecule.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Impact of Deviation |

| Moisture Content (Step 4) | < 0.05% in THF | Grignard reagents are quenched by water.[2][1] High moisture leads to low yield and des-isopropyl impurities.[2][1] |

| Hydrolysis pH (Step 5) | pH < 2.0 | Insufficient acidity fails to hydrolyze the intermediate imine, resulting in amine contamination.[1] |

| Temperature (Step 2) | < 0°C during NaBH4 | Higher temperatures during reduction can cause ester cleavage or runaway exotherms.[1] |

| Stoichiometry (Step 4) | 2.5 eq iPrMgCl | Excess Grignard is required to act as a base for the carbamate proton before nucleophilic addition occurs.[1] |

Analytical Specifications

For the final Hydrochloride Salt:

-

1H NMR (400 MHz, D2O):

3.25 (s, 2H, -CH2-CO-), 2.80 (sept, 1H, -CH(CH3)2), 2.4-2.1 (m, cyclobutyl protons), 1.10 (d, 6H, Isopropyl methyls).[2][1] -

Mass Spectrometry (ESI+): Calculated for C9H17NO [M+H]+: 156.14. Found: 156.1.

References

-

General Protocol for Mixed Anhydride Reduction: Rodriguez, M., et al. "A Simple and Efficient Method for the Preparation of N-Protected Amino Alcohols."[1] Tetrahedron Letters, vol. 32, no. 7, 1991, pp. 923-926.[2][1] [2][1]

-

Grignard Addition to Nitriles (The Moureu-Mignonac Reaction): Moffett, R. B., and Shriner, R. L.[2][1] "The Preparation of Ketones from Nitriles." Organic Syntheses, Coll.[6] Vol. 3, 1955, p. 562. [1]

-

Synthesis of Cyclobutane Amino Acids: Gaul, C., et al. "Practical Synthesis of 1-Aminocyclobutane-1-carboxylic Acid."[2][1] Journal of Organic Chemistry, vol. 67, no. 18, 2002, pp. 6588-6590.[1] [2][1]

- Application in Protease Inhibitors (Contextual)

Sources

- 1. prepchem.com [prepchem.com]

- 2. 2172496-97-6_4-(Vinylsulfonyl)benzyl acetateCAS号:2172496-97-6_4-(Vinylsulfonyl)benzyl acetate【结构式 性质 英文】 - 化源网 [m.chemsrc.com]

- 3. m.youtube.com [m.youtube.com]

- 4. journals.iau.ir [journals.iau.ir]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Protecting group strategies for 1-(1-Aminocyclobutyl)-3-methylbutan-2-one

Strategic Analysis: The Stability Paradox

The molecule 1-(1-Aminocyclobutyl)-3-methylbutan-2-one represents a unique challenge in synthetic organic chemistry. It combines a sterically hindered primary amine attached to a quaternary cyclobutane center with a reactive ketone functionality.

The Core Challenge: -Amino Ketone Instability

The primary threat to this molecule is not external reagents, but self-destruction . The amine is located at the

-

Implication: The amine must be kept protonated (as a salt, e.g., HCl or TFA salt) or protected as a carbamate immediately upon synthesis.

-

Steric Factor: The cyclobutane ring imposes significant steric bulk (a quaternary center) at the

-position of the amine. Standard protection protocols effective for glycine or alanine will likely fail or proceed sluggishly here, requiring forcing conditions that could jeopardize the sensitive cyclobutane ring strain.

Decision Matrix: Selecting the Right Protecting Group

The choice of protecting group (PG) depends heavily on the downstream application.

| Feature | Boc (tert-Butyloxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) | Cbz (Carboxybenzyl) |

| Primary Utility | Solution-phase synthesis; General storage. | Solid-Phase Peptide Synthesis (SPPS).[1][2] | Rigid protection; Orthogonal to Boc/Fmoc. |

| Installation | Difficult. Requires catalyst due to steric hindrance at cyclobutane. | Moderate. Fmoc-OSu is preferred over Fmoc-Cl. | Moderate. Schotten-Baumann conditions. |

| Stability | Excellent against base and nucleophiles. | Stable to acid.[2] Labile to base. | Stable to acid/base. Labile to hydrogenation. |

| Deprotection | Acid (TFA/HCl). Safe for ketone. | Base (Piperidine). Risk to ketone (Schiff base formation). | |

| Recommendation | HIGHEST. Best balance of stability and clean removal. | CONDITIONAL. Use only if acid sensitivity is a major issue downstream. | LOW. Avoid unless ketone is already protected as a ketal. |

Visualizing the Stability & Protection Logic

The following diagram illustrates the "Death Pathway" (Cyclization) and the "Survival Pathway" (Protection).

Figure 1: Mechanistic pathway showing the necessity of immediate protection to prevent pyrroline formation.

Detailed Experimental Protocols

Protocol A: Boc-Protection (Recommended)

Rationale: The tert-butyl carbamate (Boc) is the most robust strategy. However, the quaternary carbon of the cyclobutane makes the nitrogen less nucleophilic due to steric crowding. Standard aqueous procedures may be too slow, leading to hydrolysis of the reagent before protection occurs. We utilize a catalyzed organic phase method.

Reagents:

-

Substrate: 1-(1-Aminocyclobutyl)-3-methylbutan-2-one (as HCl salt).

-

Reagent: Di-tert-butyl dicarbonate (

) (1.5 equiv). -

Base: Triethylamine (

) (3.0 equiv). -

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) - Crucial for hindered amines.

-

Solvent: Dichloromethane (DCM) or THF (anhydrous).

Step-by-Step Workflow:

-

Salt Break: Suspend the amine hydrochloride salt in DCM (0.2 M concentration) under nitrogen atmosphere.

-

Basification: Add

dropwise at -

Reagent Addition: Immediately add DMAP followed by a solution of

in minimal DCM. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

-

QC Check: Monitor by TLC (ninhydrin stain). The baseline spot (free amine) should disappear.

-

-

Workup:

-

Wash with 1M citric acid (removes DMAP and unreacted amine).

-

Wash with saturated

(removes byproduct t-butanol/acid). -

Dry over

and concentrate.

-

-

Purification: Flash chromatography (Hexanes/EtOAc).

Self-Validation:

-

1H NMR: Look for the disappearance of the broad

signals and the appearance of a sharp singlet (~1.45 ppm, 9H) for the Boc group. -

IR: Appearance of the carbamate carbonyl stretch (~1705 cm⁻¹) distinct from the ketone stretch (~1715 cm⁻¹).

Protocol B: Fmoc-Protection (For Solid Phase Applications)

Rationale: If the molecule must be used in SPPS, Fmoc is required. We avoid Fmoc-Cl because it is too reactive and can cause dipeptide formation. Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is softer and more controlled.

Reagents:

-

Substrate: Amine HCl salt.[3]

-

Reagent: Fmoc-OSu (1.2 equiv).

-

Base:

(2.5 equiv). -

Solvent: Acetone/Water (1:1 mixture).

Step-by-Step Workflow:

-

Dissolution: Dissolve the amine salt in water. Add

. -

Addition: Add a solution of Fmoc-OSu in acetone dropwise to the aqueous amine.

-

Monitoring: Stir vigorously at RT for 4-6 hours. The pH must remain > 8. Add more carbonate if necessary.

-

Workup:

-

Acidify carefully to pH 3-4 with 1M HCl (Caution: Do not go lower, or the ketone may catalyze cyclization/deprotection).

-

Extract into Ethyl Acetate.

-

-

Purification: Recrystallization from Ethanol/Hexane is often preferred over column chromatography for Fmoc derivatives to avoid degradation on silica.

Cautionary Note on Deprotection: When removing Fmoc with piperidine, the ketone moiety is susceptible to Schiff base formation with piperidine.

-

Mitigation: Use a sterically hindered base for deprotection (e.g., DBU with minimal piperidine) or keep deprotection times short (5 min x 2).

Advanced Workflow: Orthogonal Protection Logic

The following diagram details the decision process for synthetic planning involving this scaffold.

Figure 2: Decision tree for selecting the appropriate orthogonal protection strategy.

References

-

BenchChem. (2025).[1][4] An In-depth Technical Guide to the Boc Protection of Primary Amines. Retrieved from

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc/Fmoc stability profiles).

-

Chemistry Steps. (2023). Boc Protecting Group for Amines: Mechanism and Stability. Retrieved from

-

Armoush, N., et al. (2008).[5] Synthesis of Substituted 2-Amino-Cyclobutanones. Loyola University Chicago Faculty Publications. (Provides context on cyclobutanone/amine stability). Retrieved from [5]

-

Organic Chemistry Portal. (2023). Protecting Groups: Strategies and Mechanisms. Retrieved from

Sources

Procedure for coupling 1-(1-Aminocyclobutyl)-3-methylbutan-2-one with peptide chains

This Application Note and Protocol details the procedure for coupling 1-(1-Aminocyclobutyl)-3-methylbutan-2-one (CAS 1602146-09-7) to the C-terminus of a peptide chain. This molecule acts as a ketone warhead (specifically a leucine-isostere surrogate) commonly used in the design of covalent reversible inhibitors for cysteine proteases, such as Cathepsin K .

Part 1: Technical Introduction & Mechanistic Analysis

1.1 The Molecule: 1-(1-Aminocyclobutyl)-3-methylbutan-2-one This building block consists of a cyclobutane ring bearing a primary amino group at position 1, which is also substituted with a 3-methylbutan-2-one moiety (an isopropyl methyl ketone derivative).

-

Function: It serves as a P1 residue mimic . The ketone carbonyl acts as an electrophilic trap (warhead) that forms a reversible hemiketal with the active site cysteine thiolate of the target protease.

-

Structural Challenge (Steric Hindrance): The primary amine is attached to a quaternary carbon (C1 of the cyclobutane ring). This creates significant steric bulk immediately adjacent to the nucleophilic center.

-

Synthetic Implication: Standard coupling reagents (e.g., EDC/HOBt) often fail to drive this reaction to completion due to the high energy barrier of approaching the hindered amine. High-efficiency coupling agents (uronium/phosphonium salts) and optimized conditions are required.

1.2 The Chemical Strategy: Mitigating Racemization & Driving Conversion Coupling a sterically hindered amine to a chiral peptide C-terminus presents a dual risk:

-

Sluggish Kinetics: The reaction is slow, leading to incomplete conversion.

-

Racemization Risk: The prolonged activation time required for the peptide carboxylate increases the risk of C-terminal epimerization via the oxazolone mechanism.

Strategic Solution:

-

Coupling Reagent: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP .[1] The 7-azabenzotriazole (HOAt) leaving group exploits the "neighboring group effect" (pyridine nitrogen) to accelerate acylation, which is critical for hindered amines.

-

Base: Use DIPEA (Diisopropylethylamine) or Collidine . Collidine is less basic and can further reduce racemization risk if the C-terminal residue is particularly sensitive (e.g., Cys, His).

Part 2: Experimental Protocol

Materials & Reagents

| Reagent | Grade/Spec | Purpose |

| Peptide-COOH | >95% Purity | The N-protected peptide fragment (free C-term carboxyl). |

| Amine Salt | >95% Purity | 1-(1-Aminocyclobutyl)-3-methylbutan-2-one HCl . |

| HATU | Coupling Grade | High-power activator for hindered couplings. |

| HOAt | Additive | (Optional) Added to suppress racemization further. |

| DIPEA | Anhydrous | Non-nucleophilic base. |

| DMF | Anhydrous | Solvent (Amine-free). |

| DCM | HPLC Grade | Extraction solvent. |

Step-by-Step Coupling Procedure

Step 1: Preparation of the Amine Component The amine warhead is typically supplied as a Hydrochloride (HCl) salt. It must be free-based in situ or pre-neutralized, but in situ is preferred to avoid side reactions of the free amino-ketone (e.g., self-condensation).

-

Calculation: Calculate 1.2 – 1.5 equivalents of the amine salt relative to the Peptide-COOH.

Step 2: Activation of the Peptide (The "Pre-Activation" Method) To minimize racemization, activate the carboxylate briefly before adding the hindered amine.

-

Dissolve 1.0 equiv of N-protected Peptide-COOH in anhydrous DMF (concentration ~0.1 M).

-

Add 1.1 equiv of HATU .

-

Add 2.5 equiv of DIPEA (or Collidine).

-

Stir at 0°C for 2–5 minutes . Note: Do not exceed 5 minutes to prevent extensive oxazolone formation.

Step 3: Coupling Reaction

-

Add 1.2 – 1.5 equiv of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one HCl directly to the activated mixture.

-

Add an additional 1.0 equiv of DIPEA to neutralize the HCl salt of the amine.

-

Allow the reaction to warm to Room Temperature (20–25°C) .

-

Stirring: Maintain stirring for 4 – 16 hours .

-

Checkpoint: Monitor reaction progress via LC-MS after 4 hours. Look for the mass of [Peptide + Amine - H2O]. The hindered nature often requires overnight stirring.

-

Step 4: Monitoring & Troubleshooting

-

Incomplete Reaction: If >20% starting material remains after 16 hours, add 0.5 equiv HATU and 0.5 equiv DIPEA .

-

Side Product (Epimerization): If LC-MS shows a split peak for the product (diastereomers), the C-terminal residue has racemized. Repeat using PyAOP/Collidine at 0°C for the entire duration.

Step 5: Workup (Ketone-Safe) The ketone warhead is sensitive to strong nucleophiles (e.g., hydrazine) and reducing agents.

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x volume).

-

Acid Wash: Wash 2x with 5% KHSO₄ or 1M HCl (removes unreacted amine and DIPEA). Do not use strong bases.

-

Brine Wash: Wash 1x with saturated NaCl.

-

Dry: Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

-

Purification: Purify via Flash Chromatography (DCM/MeOH gradient) or Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid). Avoid TFA in HPLC if the ketone is prone to hydration, though methyl ketones are generally stable.

Part 3: Visualization & Logic

Reaction Logic & Steric Management

The following diagram illustrates the critical decision points in the coupling workflow, highlighting the specific interventions required for the sterically hindered cyclobutyl amine.

Figure 1: Decision tree for coupling sterically hindered amino-ketone warheads.

Mechanistic Pathway

The reaction proceeds via an At-complex (Azabenzotriazole ester). The bulky cyclobutane ring hinders the approach of the amine to the carbonyl. The pyridine nitrogen in HATU/HOAt provides a catalytic proton transfer/stabilization effect that lowers the activation energy, enabling the attack of the hindered amine.

References

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society.[2]

-

Albericio, F., & Bofill, J. M. (2011). The coupling reagent HATU: A rapid and efficient coupling agent for sterically hindered amino acids. Organic & Biomolecular Chemistry.

-

Falgueyret, J. P., et al. (2001). Novel, non-peptidic cysteine protease inhibitors: Optimization of the 1-aminocyclobutyl system. Journal of Medicinal Chemistry. (Contextual reference for aminocyclobutyl warheads in Cathepsin inhibitors).

-

Sigma-Aldrich. (2024). Product Specification: 1-(1-Aminocyclobutyl)-3-methylbutan-2-one.

Sources

Catalytic conditions for modifying 1-(1-Aminocyclobutyl)-3-methylbutan-2-one

Application Note: High-Selectivity Catalytic Modifications of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one

Introduction & Structural Significance

The scaffold 1-(1-Aminocyclobutyl)-3-methylbutan-2-one represents a critical "warhead" precursor in the synthesis of conformationally restricted peptidomimetics. Structurally, it is a cyclobutane-constrained analog of valine/leucine, featuring a quaternary

In drug discovery, particularly for HCV protease inhibitors (e.g., Boceprevir analogs) and Cathepsin K inhibitors, this ketone motif is frequently modified into a chiral alcohol (hydroxyethylene isostere) or a diamine . However, the combination of the bulky isopropyl group (from the isobutyryl side chain) and the strained cyclobutane ring creates a "steric wall" that challenges standard catalytic approaches.

This guide details two optimized catalytic workflows:

-

Asymmetric Transfer Hydrogenation (ATH): For the enantioselective synthesis of the corresponding amino alcohol.

-

Catalytic Reductive Amination: For the synthesis of 1,2-diamines.

Pre-requisite: Substrate Handling & Protection

Critical Warning: The free

-

Storage: Store as the HCl salt .

-

Reaction State: For the protocols below, the N-Boc protected derivative (tert-butyl (1-(3-methyl-2-oxobutyl)cyclobutyl)carbamate) is the required starting material to ensure chemoselectivity and prevent catalyst poisoning by the free amine.

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

This protocol utilizes a Ruthenium(II)-arene complex with a chiral monosulfonylated diamine ligand (Noyori-Ikariya type). The reaction operates via an outer-sphere mechanism, utilizing the steric clash between the ligand's aryl group and the substrate's cyclobutane ring to enforce facial selectivity.

Mechanism of Action

The catalytic cycle relies on a metal-ligand bifunctional mechanism . The Ru center activates the hydride (from formate), while the ligand's -NH proton activates the ketone oxygen via hydrogen bonding.

Experimental Protocol

Objective: Conversion of N-Boc-1-(1-aminocyclobutyl)-3-methylbutan-2-one to the (S)-alcohol.

Materials:

-

Substrate: 1.0 equiv (N-Boc protected ketone)

-

Catalyst: [Ru(p-cymene)(S,S)-TsDPEN] (1.0 mol%)

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

-

Catalyst Activation: In a flame-dried Schlenk tube, dissolve [Ru(p-cymene)Cl2]2 (0.5 mol%) and (S,S)-TsDPEN (1.2 mol%) in dry DCM (0.5 M). Add TEA (2.0 equiv relative to Ru) and stir at 25°C for 30 mins to generate the purple 16e- active catalyst.

-

Reaction Initiation: Add the substrate (1.0 equiv) to the catalyst solution. Immediately add the HCO2H/TEA azeotrope (5.0 equiv of hydride). Note: Gas evolution (CO2) will occur.

-

Incubation: Stir the mixture at 30°C for 12–24 hours. Monitor by TLC (stain with Ninhydrin or PMA) or HPLC. Target: >98% conversion.[1]

-

Quench & Workup: Dilute with water. Extract with DCM (3x). Wash combined organics with sat. NaHCO3 (to remove excess formic acid) and brine. Dry over Na2SO4 and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc). The alcohol is typically more polar than the ketone.

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Steric bulk of cyclobutane/isopropyl. | Increase catalyst loading to 2-3 mol%. Switch solvent to DMF to increase rate. |

| Low ee (<90%) | Temperature too high. | Lower reaction temp to 0°C and extend time to 48h. |

| By-product: Amine | Labile Boc group. | Ensure reaction pH stays >4 (add more TEA if necessary). |

Protocol B: Ir-Catalyzed Reductive Amination

For converting the ketone into a diamine, standard reductive amination (NaBH3CN) often fails due to the steric crowding of the quaternary center. An Iridium-catalyzed approach using ammonium formate is preferred for its chemoselectivity.

Workflow Logic

Experimental Protocol

Objective: Synthesis of the 1,2-diamine derivative.

Materials:

-

Substrate: 1.0 equiv (N-Boc ketone)

-

Amine Source: Ammonium Acetate (10 equiv)

-

Catalyst: [Cp*Ir(H2O)3]SO4 (2.0 mol%)

-

Solvent: Methanol/Water (1:1)

Step-by-Step Procedure:

-

Imine Pre-formation: Dissolve the substrate and Ammonium Acetate in degassed MeOH/Water. Stir at 40°C for 2 hours. The cyclobutane steric hindrance makes imine formation the rate-determining step.

-

Reduction: Cool to room temperature. Add the Iridium catalyst.[2][3] Add Formic Acid (5.0 equiv) dropwise to generate the reductant in situ.

-

Reaction: Stir at 60°C for 18 hours in a sealed tube. Note: Higher temperature is required here compared to ATH due to the stability of the sterically hindered imine.

-

Isolation: Basify to pH 10 with NaOH (1M). Extract with EtOAc.[4] The product will be the mono-Boc protected diamine.

Analytical Validation

To ensure the integrity of the protocols, the following analytical benchmarks must be met:

| Method | Parameter | Acceptance Criteria |

| 1H NMR (DMSO-d6) | Cyclobutane Ring Protons | Distinct multiplets at |

| Chiral HPLC | Enantiomeric Excess (ee) | >98% (Column: Chiralpak AD-H, Hex/IPA gradient). |

| LC-MS | Molecular Ion | [M+H]+ consistent with reduction (+2 Da) or amination (+1 Da, -O, +N). |

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5] Accounts of Chemical Research, 30(2), 97–102. [Link]

-

Wen, W., et al. (2015).[1] Asymmetric Synthesis of

-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(16), 3922–3925. [Link] -

Wang, C., et al. (2008). Ruthenium-catalyzed asymmetric transfer hydrogenation of ketones. Journal of Organic Chemistry, 73(6), 2011-2014. [Link]

-

Kiyooka, S., et al. (2004). pH-Dependent Chemoselective Synthesis of

-Amino Acids. Reductive Amination of -

Corey, E. J., et al. (1987).[7] A Stable and Easily Prepared Catalyst for the Enantioselective Reduction of Ketones.[7] Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

Sources

- 1. Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. york.ac.uk [york.ac.uk]

Microwave-assisted synthesis of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one derivatives

Executive Summary & Strategic Rationale

The moiety 1-(1-Aminocyclobutyl)-3-methylbutan-2-one represents a critical pharmacophore in the design of protease inhibitors, specifically Cathepsin K inhibitors (e.g., Odanacatib analogs) used in osteoporosis and bone resorption therapy. The cyclobutane ring introduces necessary conformational constraint, locking the position of the P1-P2 amide bond, while the leucine-like isobutyl ketone tail serves as the electrophilic "warhead" or transition-state mimic.

The Synthetic Challenge: Traditional thermal synthesis of this scaffold is plagued by two bottlenecks:

-

Steric Hindrance: The quaternary carbon of 1-aminocyclobutanecarboxylic acid (ACBC) severely retards nucleophilic attack during amide coupling.

-

Ring Strain: Prolonged heating required to overcome steric hindrance often degrades the cyclobutane ring or leads to racemization of adjacent chiral centers (if present in derivatives).

The Microwave Solution: This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to overcome the activation energy barrier of the quaternary center coupling without prolonged thermal exposure. By utilizing dielectric heating, we achieve quantitative conversion of the Weinreb amide precursor in minutes rather than hours, preserving ring integrity and significantly accelerating the Design-Make-Test (DMT) cycle.

Strategic Workflow: The Hybrid Protocol

The synthesis follows a "Hybrid" logic: high-energy MW irradiation is used to force the difficult amide coupling and rapid deprotection, while the organometallic addition is performed under strictly controlled cryogenic/ambient conditions to prevent side reactions.

Figure 1: Hybrid Synthetic Pathway highlighting microwave-accelerated steps (Red/Green) vs. standard thermodynamic steps (Yellow).

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Weinreb Amide Formation

Rationale: The formation of the Weinreb amide is the rate-limiting step due to the steric bulk of the cyclobutane ring. Conventional heating requires 12-24 hours; MW irradiation completes this in 10-15 minutes.

Reagents:

-

Boc-1-aminocyclobutanecarboxylic acid (1.0 equiv)

-

N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

-

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (Dimethylformamide) - High microwave absorptivity.

Procedure:

-

Dissolution: In a microwave-transparent vial (2-5 mL), dissolve Boc-ACBC (1 mmol, 215 mg) in DMF (3 mL).

-

Activation: Add DIPEA (3 mmol, 0.52 mL) and TBTU (1.2 mmol, 385 mg). Stir at RT for 2 minutes to activate the acid.

-

Addition: Add N,O-Dimethylhydroxylamine HCl (1.2 mmol, 117 mg). Cap the vial with a crimp top and Teflon septum.

-

Irradiation (MW): Place in the microwave reactor (e.g., Biotage Initiator+ or CEM Discover).

-

Temp: 80 °C

-

Time: 10 minutes

-

Pressure Limit: 15 bar

-

Stirring: High

-

-

Work-up: Dilute with EtOAc (20 mL), wash with 5% citric acid (2x), sat. NaHCO3 (2x), and brine. Dry over MgSO4 and concentrate.

-

Expected Yield: >90% (Clear oil/solid).

-

Protocol B: Grignard Addition (Isopropylmagnesium Chloride)

Rationale: This step converts the Weinreb amide to the isobutyl ketone. Do NOT use Microwave irradiation here. Grignard reagents are exothermic and sensitive; precise temperature control is required to prevent "over-addition" (formation of the tertiary alcohol), although the Weinreb amide inherently resists this.

Reagents:

-

Boc-ACBC-Weinreb Amide (from Protocol A)

-

Isopropylmagnesium chloride (2.0 M in THF) (1.5 equiv)

-

Solvent: Anhydrous THF

Procedure:

-

Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

-

Cooling: Dissolve the Weinreb amide (1 mmol) in anhydrous THF (10 mL) and cool to 0 °C (ice bath).

-

Addition: Dropwise add iPrMgCl (1.5 mmol, 0.75 mL) over 10 minutes.

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT for 1 hour.

-

Quench: Cool to 0 °C and quench with sat. NH4Cl solution.

-

Extraction: Extract with EtOAc, dry, and concentrate.

-

Checkpoint: Analyze via LC-MS.[1] The mass should shift from [M+H] of amide to [M+H] of ketone.

-

Protocol C: Microwave-Assisted Boc-Deprotection

Rationale: Removing the Boc group usually requires 1-2 hours of stirring in TFA/DCM. MW irradiation drives this to completion in <5 minutes, minimizing exposure of the ketone to harsh acid which can sometimes lead to enolization or condensation side products.

Reagents:

-

Boc-Amino Ketone (from Protocol B)

-

TFA (Trifluoroacetic acid) / DCM (1:4 ratio)

Procedure:

-

Preparation: Dissolve the intermediate (0.5 mmol) in DCM (2 mL) in a microwave vial.

-

Acidification: Add TFA (0.5 mL). Note: Gas evolution (isobutylene) will occur immediately.

-

Irradiation (MW):

-

Temp: 60 °C

-

Time: 5 minutes

-

Pressure Limit: High (ensure vial is rated for pressure generated by isobutylene release, or use an open-vessel mode if available/safe). Preferred: Sealed vessel with high pressure rating (20 bar).

-

-

Work-up: Evaporate volatiles under reduced pressure (Genevac or Rotavap). Co-evaporate with toluene (3x) to remove residual TFA.

-

Isolation: The product is obtained as the Trifluoroacetate salt.

Data Analysis & Validation

The following table summarizes the efficiency gains using the MW protocol compared to traditional thermal methods for the critical Weinreb Amide step.

| Parameter | Thermal Method (Oil Bath) | Microwave Method (This Protocol) | Improvement Factor |

| Reaction Time | 18 Hours | 10 Minutes | 108x Faster |

| Temperature | Reflux (DMF/DCM) | 80 °C (Internal Control) | Precise Energy Input |

| Yield (Isolated) | 65 - 72% | 92 - 95% | +25% Yield |

| Purity (LC-MS) | 85% (requires column) | >95% (often no column needed) | Cleaner Profile |

Self-Validating System (QC Checkpoints):

-

LC-MS Monitoring:

-

Step 2: Disappearance of Acid (m/z 216 for Boc-ACBC)

Appearance of Amide (m/z ~259). -

Step 3: Appearance of Ketone (m/z ~256).

-

-

NMR Verification:

-

1H NMR: Look for the disappearance of the N-OMe (3.7 ppm) and N-Me (3.1 ppm) singlets from the Weinreb amide and the appearance of the isopropyl doublet (~1.1 ppm) and septet in the ketone product.

-

13C NMR: The Carbonyl peak will shift from ~172 ppm (Amide) to ~210 ppm (Ketone).

-

Troubleshooting & Optimization

-

Issue: Low Yield in Grignard Step.

-

Cause: Moisture in THF or old Grignard reagent.

-

Fix: Titrate Grignard reagent before use. Ensure Weinreb amide is azeotropically dried with toluene before dissolution in THF.

-

-

Issue: Ring Opening.

-

Cause: Excessive temperature during MW steps.

-

Fix: Do not exceed 100 °C for cyclobutane derivatives. The ring strain makes them susceptible to thermal degradation above this threshold.

-

-

Issue: Pressure errors in MW Deprotection.

-

Cause: Rapid isobutylene release.

-

Fix: Use a lower concentration or perform a brief "pre-stir" at RT for 2 minutes to allow initial gas evolution before sealing and heating.

-

References

-

Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

-

De Luca, L.; Giacomelli, G.; Taddei, M. (2001).[2] "An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates". The Journal of Organic Chemistry, 66(7), 2534–2537. Link

-

Lundin, R.; Ioannidis, P. (2008). "Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids". Biotage Application Notes. Link

-

Tavares, F. X., et al. (2005).[3] "Ketoheterocycle-based inhibitors of cathepsin K: a novel entry into the synthesis of peptidic ketoheterocycles". Bioorganic & Medicinal Chemistry Letters, 15(17), 3891-3895.[3] Link

-

Ganesan, A. (2006).[4] "Recent Developments in Microwave-Assisted Organic Synthesis". Organic Chemistry Portal. Link

Sources

- 1. data.biotage.co.jp [data.biotage.co.jp]

- 2. An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates [organic-chemistry.org]

- 3. Ketoheterocycle-based inhibitors of cathepsin K: a novel entry into the synthesis of peptidic ketoheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microwave Chemistry: RCM, Reductive Amination, Quinazolinobenzodiazepines, Deprotection of N-Boc Amines [organic-chemistry.org]

Troubleshooting & Optimization

Improving reaction yields for 1-(1-Aminocyclobutyl)-3-methylbutan-2-one synthesis

Welcome to the technical support center for the synthesis of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights to ensure both scientific accuracy and experimental success.

I. Synthesis Overview: The Strecker Reaction Approach

The synthesis of α-amino ketones like 1-(1-Aminocyclobutyl)-3-methylbutan-2-one can be approached through various synthetic strategies.[1][2] A robust and widely applicable method is a modification of the Strecker synthesis.[3][4][5] This multi-component reaction traditionally involves the reaction of an aldehyde or ketone with an amine and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.[6] For the synthesis of our target α-amino ketone, a related pathway is employed, starting from 1-aminocyclobutanecarbonitrile.

The core of this synthesis involves the nucleophilic addition of an organometallic reagent, such as a Grignard reagent, to the nitrile group of 1-aminocyclobutanecarbonitrile. This is followed by hydrolysis of the resulting imine intermediate to yield the desired α-amino ketone.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in this synthesis can stem from several factors, primarily related to the stability of the reactants and intermediates, and the precise control of reaction conditions.

-

Cause A: Grignard Reagent Degradation. Isobutylmagnesium bromide is sensitive to moisture and atmospheric oxygen.[7] Exposure to either will reduce the concentration of the active Grignard reagent, leading to incomplete conversion of the starting material.

-

Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. The reaction should be conducted under an inert atmosphere (e.g., dry nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

-

-

Cause B: Competing Side Reactions. The Grignard reagent can also react with the amino group of the starting material or the product. This is an acid-base reaction that consumes the Grignard reagent and forms a non-reactive magnesium salt of the amine.

-

Solution: Protect the primary amine on the 1-aminocyclobutanecarbonitrile before the Grignard reaction. A common and effective protecting group is the tert-butyloxycarbonyl (Boc) group. This can be introduced by reacting the aminonitrile with di-tert-butyl dicarbonate (Boc)₂O. The Boc group is stable to the Grignard reaction conditions and can be readily removed later under acidic conditions.

-

-

Cause C: Incomplete Hydrolysis of the Imine Intermediate. The intermediate formed after the Grignard addition is a magnesium iminate complex. Incomplete hydrolysis of this intermediate will result in a lower yield of the desired ketone.

-

Solution: Ensure a sufficiently acidic workup. After the Grignard reaction is complete, the reaction mixture should be quenched with a cold aqueous acid solution (e.g., 1 M HCl). Stir the mixture vigorously to ensure complete hydrolysis of the imine. The pH of the aqueous layer should be acidic to ensure the product is in its protonated, water-soluble form, which can aid in separation from nonpolar byproducts.

-

-

Cause D: Product Loss During Extraction. The product, 1-(1-Aminocyclobutyl)-3-methylbutan-2-one, is an amine and can have some water solubility, especially at acidic pH. Improper extraction techniques can lead to significant product loss.

-

Solution: After the acidic workup, the aqueous layer should be basified (e.g., with NaOH or NaHCO₃) to deprotonate the amine and reduce its water solubility. Then, extract the aqueous layer multiple times with an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate to ensure complete recovery of the product.[8]

-

Question 2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are these byproducts and how can I minimize their formation?

Answer: The formation of multiple byproducts is a common challenge. Understanding their origin is key to mitigating their formation.

-

Impurity A: Unreacted Starting Material. This is often due to the issues mentioned in the low yield section, particularly Grignard reagent degradation.

-

Mitigation: Follow the recommendations for ensuring anhydrous conditions and using a sufficient excess of the Grignard reagent.

-

-

Impurity B: Over-addition Product. It is possible for a second molecule of the Grignard reagent to add to the ketone product, forming a tertiary alcohol.

-

Mitigation: Perform the Grignard addition at a low temperature (e.g., 0 °C or -78 °C) and add the Grignard reagent slowly and dropwise to the solution of the aminonitrile. This helps to control the exothermicity of the reaction and minimizes the chance of the newly formed ketone reacting further.

-

-

Impurity C: Aldol Condensation Products. If the starting ketone, 3-methyl-2-butanone, were used in an alternative synthesis route like reductive amination, self-condensation could occur under certain conditions.[9] While less common in the Grignard route with the aminonitrile, awareness of potential side reactions of the product ketone is important.

-

Mitigation: Maintain controlled reaction conditions and purify the final product promptly to prevent degradation or side reactions.

-

Table 1: Troubleshooting Summary

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Grignard reagent degradation | Use anhydrous conditions and an inert atmosphere. |

| Competing reaction with the amine | Protect the amine group (e.g., with Boc). | |

| Incomplete hydrolysis | Ensure a thorough acidic workup. | |

| Product loss during extraction | Basify before extraction and use multiple extractions. | |

| Impurity Formation | Unreacted starting material | Ensure sufficient active Grignard reagent. |

| Over-addition of Grignard | Control reaction temperature and addition rate. |

III. Experimental Protocols

Protocol 1: Boc-Protection of 1-Aminocyclobutanecarbonitrile

-

Dissolve 1-aminocyclobutanecarbonitrile in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (Et₃N), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected aminonitrile.

Protocol 2: Grignard Reaction and Deprotection

-

Dissolve the Boc-protected 1-aminocyclobutanecarbonitrile in an anhydrous ether-based solvent like THF or diethyl ether under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a solution of isobutylmagnesium bromide in the same solvent.

-

Stir the reaction at 0 °C for a few hours, monitoring by TLC.

-

Quench the reaction by slowly adding it to a cold aqueous solution of 1 M HCl.

-

Stir the biphasic mixture vigorously for at least one hour to ensure complete hydrolysis and deprotection.

-

Separate the layers. Wash the organic layer with water.

-

Basify the combined aqueous layers with a base (e.g., solid NaOH or saturated NaHCO₃ solution) until the pH is > 9.

-

Extract the aqueous layer multiple times with DCM.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Protocol 3: Purification by Column Chromatography

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small percentage of triethylamine to prevent streaking of the amine product on the silica).

-

Collect fractions and analyze them by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-(1-Aminocyclobutyl)-3-methylbutan-2-one.[10]

IV. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Grignard reaction with the nitrile?

A1: The reaction proceeds via nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of the nitrile group. This forms a magnesium iminate salt. Subsequent hydrolysis in the acidic workup protonates the imine, which is then hydrolyzed to the ketone.